

# Application Note: Spectrophotometric Determination of Butylated Hydroxyanisole (BHA) in Oils

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Compound of Interest		
Compound Name:	Butylated Hydroxyanisole	
Cat. No.:	B7770239	Get Quote

### Introduction

Butylated Hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely used in the food industry, particularly in fats and oils, to prevent oxidative rancidity and extend shelf life.[1] As a scavenger of free radicals, BHA ensures the stability of fat-containing foods, cosmetics, and pharmaceuticals.[2] Due to its excellent solubility in fats and oils, it is an effective additive in products such as edible oils, lard, and butter.[2][3] However, regulatory bodies have set maximum permissible limits for BHA in various products due to potential health concerns, necessitating accurate and reliable analytical methods for its quantification.[4] Spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of BHA. This application note details protocols for the spectrophotometric quantification of BHA in oil samples based on redox reactions.

## **Principle**

Several spectrophotometric methods for BHA determination are based on its reducing properties. One common approach involves the oxidation of BHA by a known excess of an oxidizing agent in an acidic medium. The unreacted oxidant is then quantified by reacting it with a colored dye. The decrease in the absorbance of the dye is proportional to the concentration of BHA in the sample.



This note describes a method based on the oxidation of BHA with N-bromosuccinimide (NBS) in the presence of hydrochloric acid. The excess NBS is then determined by measuring the decrease in absorbance of methyl orange dye.

An alternative method involves an oxidative coupling reaction where BHA reacts with orcinol in the presence of hydrogen peroxide and horseradish peroxidase to form a colored product, which is measured spectrophotometrically at 420 nm. Another approach relies on the reduction of Ferric iron (Fe<sup>3+</sup>) to Ferrous iron (Fe<sup>2+</sup>) by BHA, followed by the formation of a colored complex of Fe<sup>2+</sup> with 2,2'-bipyridine, which is measured at 535 nm.

# **Apparatus and Reagents**

### Apparatus:

- UV-Vis Spectrophotometer (e.g., JASCO V-670 or equivalent) with 1 cm quartz cuvettes
- Water bath
- Centrifuge
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Pipettes and micropipettes
- Calibrated test tubes

#### Reagents:

- Butylated Hydroxyanisole (BHA): Analytical standard grade.
- N,N-Dimethylformamide (DMF)
- N-bromosuccinimide (NBS): 5.62 x 10<sup>-4</sup> M solution.
- Methyl Orange (MO) dye: 1 x 10<sup>-3</sup> M solution.
- Hydrochloric Acid (HCl): 1.0 M solution.



- Potassium Bromide (KBr): 1% solution.
- tert-Butanol
- Petroleum Ether
- Acetonitrile
- Ethanol (50%)
- All reagents should be of analytical grade and prepared in doubly distilled water.

# **Experimental Protocols**Preparation of Standard Solutions

BHA Stock Standard Solution (100  $\mu$ g/mL): Accurately weigh 10 mg of BHA and dissolve it in 5 mL of N,N-Dimethylformamide in a 100 mL volumetric flask. Dilute to the mark with bidistilled water to obtain a concentration of 100  $\mu$ g/mL.

BHA Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with distilled water to cover the concentration range of  $4.0-60~\mu g/mL$ .

### **Sample Preparation (Extraction of BHA from Oil)**

- Weigh 10 g of the oil sample into a suitable container and dissolve it in 10 mL of petroleum ether.
- Extract the BHA from the oil solution by successive extractions with five 15 mL aliquots of acetonitrile.
- Combine the acetonitrile extracts and wash with petroleum ether to remove any remaining oil.
- Evaporate the petroleum ether layer to dryness.
- Dissolve the residue in 50% ethanol to a known volume to achieve a concentration within the working range of the assay.



### Alternative Extraction:

- Dissolve a 10 g aliquot of the oil sample in 25 mL of tert-butanol.
- Centrifuge the solution for 1 minute.
- Place the solution in a water bath at 40-50 °C for 15 minutes.
- Transfer the upper layer to a 50 mL calibrated flask.
- Repeat the extraction with another 20 mL of tert-butanol and combine the extracts.
- Take a 1.0 mL aliquot of the extract into a 10 mL calibrated flask and dilute to the mark.

# Spectrophotometric Measurement (NBS-Methyl Orange Method)

- Into a series of 10 mL calibrated flasks, pipette aliquots of the standard BHA solutions (or prepared sample extracts) covering the range of 4.0–60 μg/mL.
- Add 0.8 mL of 1.0 M HCl to each flask.
- Add 0.8 mL of 5.62 x  $10^{-4}$  M NBS solution.
- Add 0.6 mL of 1% KBr solution, which has a significant influence on this reaction.
- Allow the reaction to proceed for 5 minutes at room temperature (25 ±1 °C).
- Add 0.8 mL of 1 x  $10^{-3}$  M methyl orange dye and dilute to the mark with distilled water.
- Shake the solution for one minute.
- Measure the absorbance of the solution at 481 nm against a reagent blank prepared in the same manner without the BHA standard or sample.
- The decrease in absorbance of the methyl orange dye is proportional to the BHA concentration.



## **Data Analysis**

- Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations.
- Determine the concentration of BHA in the sample extracts from the calibration curve using linear regression analysis.
- Calculate the amount of BHA in the original oil sample, taking into account the dilution factors during sample preparation.

### **Data Presentation**

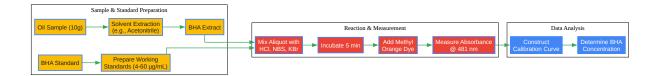
The following table summarizes the key analytical parameters for different spectrophotometric methods for BHA determination.



Method	Reagents	λmax (nm)	Linear Range (µg/mL)	Molar Absorptivit y (L mol <sup>-1</sup> cm <sup>-1</sup> )	Reference
Redox (KMnO4 - Methylene Blue)	KMnO <sub>4</sub> , H <sub>2</sub> SO <sub>4</sub> , Methylene Blue	667	2.0–40	4.371 x 10 <sup>3</sup>	
Redox (CAS - Amaranth)	Cerium Ammonium Sulfate (CAS), H <sub>2</sub> SO <sub>4</sub> , Amaranth Dye	-	5.0–110	1.616 x 10 <sup>3</sup>	
Redox (NBS - Methyl Orange)	N- bromosuccini mide (NBS), HCI, Methyl Orange	481	4.0–60	1.434 x 10 <sup>3</sup>	•
Oxidative Coupling	Orcinol, H <sub>2</sub> O <sub>2</sub> , Horseradish Peroxidase	420	5–25	Not Reported	_
Reaction with N,N-dimethyl-p-phenylenedia mine	N,N-dimethyl- p- phenylenedia mine, mild oxidizing agent in alkaline solution	550	Not specified	Not Reported	

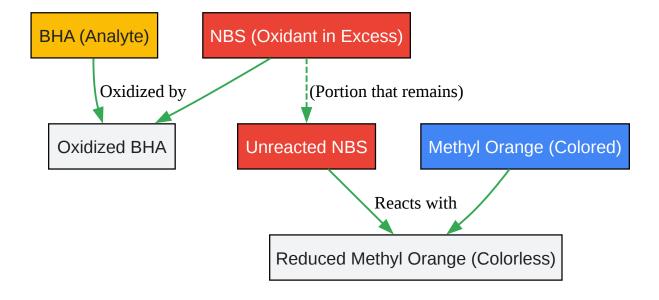


### **Visualizations**



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Caption: Experimental workflow for BHA determination in oils.



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Caption: Principle of the indirect spectrophotometric method.



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